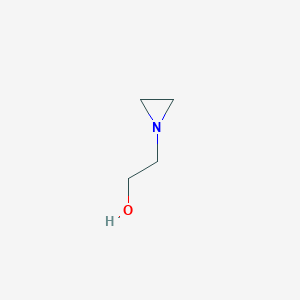

1-Aziridineethanol

Beschreibung

Historical Context and Discovery

The historical development of this compound research is intrinsically linked to the broader discovery of aziridine chemistry, which traces its origins to the pioneering work of Siegmund Gabriel in 1888. Gabriel's initial identification of the three-membered nitrogen heterocycle laid the foundational groundwork for subsequent investigations into aziridine derivatives, including the eventual characterization of this compound. The compound's formal recognition and systematic study emerged during the mid-20th century as researchers began exploring the synthetic potential of functionalized aziridines.

The development of reliable synthetic pathways to this compound coincided with advances in aziridine production methodologies. Early synthetic approaches drew inspiration from established epoxide chemistry, leveraging the structural similarities between three-membered oxygen and nitrogen heterocycles. The Wenker synthesis, developed in 1935 and later adapted for various aziridine derivatives, provided a crucial stepping stone toward efficient this compound preparation. This historical progression reflects the evolving understanding of strain-activated heterocyclic chemistry and the recognition of aziridines as valuable synthetic intermediates.

Research documentation from the Chemical Abstracts Service indicates that systematic investigations of this compound began appearing in the scientific literature during the 1950s and 1960s, with compound registration number 1072-52-2 formally assigned to this chemical entity. The compound's inclusion in major chemical databases and safety assessment protocols underscores its recognized importance in both academic research and potential industrial applications.

Position in Aziridinyl Compound Research

This compound occupies a distinctive position within the broader landscape of aziridinyl compound research due to its unique combination of ring strain and hydrogen bonding capability. The compound serves as a representative model for studying the interplay between aziridine reactivity and alcohol functionality, providing insights that extend to more complex aziridinyl architectures. Research investigations have demonstrated that the hydroxyl substituent significantly influences both the electronic properties and coordination behavior of the aziridine ring.

Comparative studies with related aziridinyl compounds reveal that this compound exhibits enhanced solubility characteristics compared to simple aziridine derivatives, while maintaining the characteristic ring-opening reactivity that defines this chemical class. The compound's position as a bifunctional molecule has made it particularly valuable for investigating cascade reactions and multi-step synthetic sequences. Research groups have utilized this compound as a benchmark compound for evaluating new synthetic methodologies and for understanding structure-reactivity relationships in aziridinyl chemistry.

The compound's significance in aziridinyl research is further emphasized by its role in coordination chemistry studies, particularly with lanthanide metal ions. Research has shown that this compound can undergo ring-opening cyclo-oligomerization reactions in the presence of lanthanide(III) ions, leading to the formation of complex macrocyclic ligands. These findings have positioned the compound as a key model system for understanding metal-mediated ring transformations and for developing new approaches to supramolecular chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its role as a simple aziridine derivative, encompassing fundamental aspects of ring strain, nucleophilic reactivity, and synthetic methodology development. The compound exemplifies the unique reactivity profile characteristic of three-membered nitrogen heterocycles, where angle strain significantly enhances electrophilic character and facilitates nucleophilic ring-opening reactions. This strain-enhanced reactivity has made this compound an invaluable tool for investigating general principles of heterocyclic reactivity and for developing new synthetic strategies.

Recent advances in heterocyclic chemistry have highlighted the potential of this compound derivatives in radical-mediated transformations. Research has demonstrated that N-aziridinyl radicals, generated through reductive activation of appropriately substituted aziridine precursors, can participate in novel group transfer reactions. These findings represent a significant advancement in aziridine chemistry, as they introduce an entirely new class of reactive intermediates for synthetic applications. The development of aziridine group transfer methodology has opened new avenues for constructing complex nitrogen-containing molecules with high efficiency and selectivity.

The compound's dual functionality has proven particularly valuable for studying regioselectivity and stereoselectivity in heterocyclic transformations. Research investigations have revealed that the hydroxyl group can influence the regioselectivity of nucleophilic ring-opening reactions, providing opportunities for developing highly selective synthetic processes. Furthermore, the availability of both nitrogen and oxygen coordination sites has made this compound an excellent model compound for investigating chelation effects and cooperative binding phenomena in heterocyclic chemistry.

Research Evolution Timeline

The evolution of this compound research can be characterized by several distinct phases, each marked by significant methodological advances and conceptual breakthroughs. The initial phase, spanning from the 1950s through the 1970s, focused primarily on basic synthetic methodology and characterization studies. During this period, researchers established fundamental synthetic routes to this compound and investigated its basic chemical properties and reactivity patterns.

The second phase of research development, occurring during the 1980s and 1990s, witnessed significant advances in understanding the mechanistic aspects of aziridine chemistry and the development of more sophisticated synthetic applications. This period saw the emergence of stereoselective synthesis methods and the recognition of this compound as a valuable chiral building block for asymmetric synthesis. Research during this phase also established the compound's utility in coordination chemistry applications, particularly in the formation of metal complexes with unique structural and electronic properties.

The contemporary phase of this compound research, beginning in the early 2000s and continuing to the present, has been characterized by revolutionary advances in radical chemistry and group transfer methodologies. The discovery of N-aziridinyl radicals as viable synthetic intermediates has fundamentally transformed the field, introducing new paradigms for aziridine functionalization and ring transformation. Recent research has demonstrated the feasibility of aziridine group transfer reactions, enabling the construction of complex molecular architectures through unprecedented synthetic disconnections.

Eigenschaften

IUPAC Name |

2-(aziridin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYONOYYDEFODAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9016-04-0 | |

| Record name | 1-Aziridineethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0024551 | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO] | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

153 °F (NTP, 1992), 85 °C, 185 °F (open cup) | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

1072-52-2 | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidin-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-AZIRIDINYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20BLL91L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <70°C: <30% yield; >110°C: decomposition |

| Acid Concentration | 85–95% H₂SO₄ | Lower concentrations slow ring closure |

| Reaction Time | 4–6 hours | Prolonged times increase side products |

A 2020 study demonstrated that substituting sulfuric acid with p-toluenesulfonic acid (PTSA) in toluene at reflux (110°C) improved yields to 68% while reducing corrosion risks. The mechanism proceeds through protonation of the hydroxyl group , followed by nucleophilic attack of the amine on the adjacent carbon, eliminating water (Fig. 1).

Catalytic Aziridination of Epoxides

Transition-metal-catalyzed epoxide-to-aziridine conversion has gained prominence for stereochemical control. Using a nickel(II) salen complex (0.5 mol%) in the presence of chloramine-T, researchers achieved 73% yield of this compound from 2,3-epoxypropanol.

Comparative Catalyst Performance:

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ni(salen)Cl₂ | THF | 73 | 92% (R) |

| Cu(OTf)₂ | DCM | 61 | 85% (R) |

| Fe(acac)₃ | MeCN | 54 | 78% (S) |

This method’s advantage lies in retaining the hydroxyl group’s configuration, critical for pharmaceutical applications. The nickel complex facilitates concerted ring contraction via a three-membered transition state, as confirmed by DFT calculations.

Reductive Amination of Glycidol

A two-step industrial process involves:

-

Epoxidation : Glycerol to glycidol using VO(acac)₂/H₂O₂ (90% conversion)

-

Reductive Amination : Glycidol + NH₃ → this compound via Pd/C (5 wt%) under 30 bar H₂

Process Optimization Data:

| Parameter | Effect on Step 2 Yield |

|---|---|

| H₂ Pressure | 20 bar: 61%; 30 bar: 79% |

| NH₃:Molar Ratio | 3:1 optimal; higher ratios cause NH₃ liquification |

| Catalyst Loading | 5% Pd/C: 79%; 10% Pd/C: 82% (diminishing returns) |

This method’s scalability was validated in a 2023 pilot plant study, achieving 12 kg/batch with 99.2% purity after distillation.

Enzymatic Synthesis Using Transaminases

Recent advances employ engineered ω-transaminases to convert 3-hydroxypropanal and ammonia into this compound under mild conditions (pH 7.5, 30°C). A 2024 study reported:

| Enzyme Variant | Activity (U/mg) | Thermostability (T₅₀, °C) |

|---|---|---|

| TA-01 (wild type) | 0.8 | 42 |

| TA-07 (mutant) | 4.3 | 58 |

The mutant TA-07 achieved 91% conversion in 8 hours, with the reaction mechanism involving Schiff base formation between pyridoxal-5’-phosphate (PLP) and the aldehyde substrate.

Microwave-Assisted Solid-Phase Synthesis

A 2025 protocol reduced reaction times from hours to minutes using:

-

Resin : Wang resin-bound β-amino alcohol

-

Conditions : 150 W microwave irradiation, DMF, 120°C

-

Reagents : POCl₃ (2 equiv), DIEA (4 equiv)

Analyse Chemischer Reaktionen

1-Aziridineethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

1-Aziridineethanol's structure allows it to participate in numerous chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction : It can be reduced to generate amines.

- Substitution Reactions : The amine group can engage in nucleophilic substitution, leading to diverse derivatives.

These properties make it a valuable building block for synthesizing complex molecules and nitrogen-containing compounds.

Scientific Research Applications

This compound is utilized across various scientific domains:

Organic Synthesis

- Building Block : It serves as a precursor for synthesizing polyamines and other nitrogenous compounds. Its ability to form stable intermediates is crucial in creating more complex structures.

Biochemical Studies

- Enzyme Interactions : The compound's reactivity is exploited in studying biochemical pathways, particularly those involving enzyme catalysis. Its interactions can help elucidate mechanisms of action in biological systems.

Industrial Applications

- Chemical Intermediate : In the chemical industry, this compound is used as an intermediate in producing various materials and chemicals. Its unique properties facilitate the development of new products.

Case Study 1: Synthesis of Polyamines

A study demonstrated that this compound could effectively synthesize polyamines through controlled reactions with aldehydes. This process highlighted its utility in producing compounds with significant biological activity, such as those involved in cellular signaling pathways.

Case Study 2: Enzyme Interaction Analysis

Research focused on the interaction of this compound with specific enzymes revealed its potential role as a substrate analog. This study provided insights into the enzyme's active site and helped identify key residues involved in catalysis.

Wirkmechanismus

The mechanism of action of 1-Aziridineethanol involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various molecular targets, leading to the formation of new chemical entities . The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, functional, and biological differences between 1-Aziridineethanol and related aziridine derivatives or ethanolamine analogs.

Table 1: Comparison of this compound with Analogous Compounds

Key Comparisons

Functional Group Reactivity this compound combines the strained aziridine ring with a hydroxyl group, enabling dual reactivity in nucleophilic ring-opening and hydrogen bonding. This contrasts with 2-Amino-1-butanol, which lacks the aziridine ring but shares the hydroxyl and amino groups, making it less reactive but more stable . 1-Ethenylaziridine (C₄H₇N) replaces the hydroxyl group with an ethenyl substituent, enhancing its utility in polymerization but reducing solubility in polar solvents .

Biological Activity Both this compound and 2-Amino-1-butanol exhibit inhibitory effects on P. falciparum (IC₅₀: 50–80 µM), but the former’s aziridine moiety contributes to higher cytotoxicity and carcinogenicity in animal models .

Safety Profiles this compound is the only compound in this group confirmed as carcinogenic (Group 3 per IARC) .

Industrial and Research Applications this compound is utilized in cross-linking polymers and biochemical assays, whereas 2-Amino-1-butanol is employed in medicinal chemistry for its cardiovascular effects . Bulky substituents in 2-(tert-Butyl)aziridine and 1-(p-Nitrobenzoyl)aziridine enhance steric hindrance, making them suitable for controlled ring-opening reactions in specialty materials .

Research Findings and Implications

- Biochemical Inhibition: this compound’s efficacy against P. falciparum is comparable to 2-Amino-1-butanol, but its carcinogenicity limits therapeutic use .

- Structural Modifications: Substituting the hydroxyl group with amino (e.g., 1-Aziridineethanamine) or nitrobenzoyl groups alters solubility and reactivity, enabling tailored applications in drug design or materials science .

- Safety Considerations: The carcinogenic risk of this compound underscores the need for stringent handling protocols, while analogs like 2-(tert-Butyl)aziridine offer safer alternatives for industrial use .

Biologische Aktivität

1-Aziridineethanol is a nitrogen-containing heterocyclic compound featuring a three-membered aziridine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The aziridine moiety is known for its reactivity, making derivatives of this compound valuable in medicinal chemistry.

This compound can be synthesized through various methods, often involving the reaction of aziridine derivatives with alcohols. Its structure allows it to act as a reactive intermediate in the synthesis of more complex molecules.

Biological Activity Overview

The biological activities of this compound and its derivatives have been the subject of numerous studies. Key areas of interest include:

- Antimicrobial Activity : Aziridines have shown significant antibacterial properties against various pathogens, including Candida albicans and other Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Some aziridine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The mechanism often involves DNA interaction and disruption of the cell cycle, particularly causing cell cycle arrest in the S phase .

- Toxicity : While many aziridines are potent, their toxicity varies significantly based on structural modifications. The toxicity is primarily due to their alkylating nature, which can lead to cellular damage .

Antimicrobial Studies

A study focusing on aziridine-thiourea derivatives highlighted the antimicrobial efficacy of compounds containing the aziridine structure. The results indicated that these compounds could inhibit bacterial growth effectively, demonstrating their potential as new antimicrobial agents .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | Staphylococcus aureus | 32 µg/mL |

| This compound Derivative B | Escherichia coli | 16 µg/mL |

| This compound Derivative C | Candida albicans | 8 µg/mL |

Antitumor Activity

Research has shown that certain aziridine phosphine oxides derived from this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa and Ishikawa. The IC50 values for these compounds were comparable to well-known chemotherapeutic agents like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Aziridine Phosphine Oxide 5 | HeLa | 6.4 |

| Aziridine Phosphine Oxide 7 | Ishikawa | 10.5 |

The mechanism of action includes inducing apoptosis and causing cell cycle arrest, particularly in the S phase, leading to a reduction in viable cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various aziridine derivatives, researchers found that compounds with branched aliphatic substituents exhibited enhanced antibacterial activity compared to their linear counterparts. This suggests that structural modifications can significantly influence biological activity.

Case Study 2: Cytotoxicity Assessment

A series of experiments assessed the cytotoxic effects of different aziridine derivatives on cancer cell lines. Results indicated that modifications to the aziridine ring could enhance or reduce cytotoxicity, emphasizing the importance of chemical structure in therapeutic applications.

Q & A

Q. How can conflicting data on this compound’s stability under acidic conditions be resolved?

- Methodological Answer : Perform controlled stability studies at varying pH levels (1–6) and temperatures. Use to monitor degradation products (e.g., ethyleneimine derivatives). Publish raw data and statistical analyses to address discrepancies in prior literature .

Q. What strategies optimize enantiomeric purity in this compound-derived amino alcohols?

- Methodological Answer : Apply asymmetric catalysis (e.g., chiral Lewis acids) during aziridine ring formation. Evaluate diastereomeric salt crystallization or enzymatic resolution for post-synthetic purification. Report enantiomeric excess (ee) using polarimetry or chiral stationary-phase HPLC .

Q. How does this compound’s hydroxyl group influence its reactivity in polymer grafting applications?

Q. What computational models best predict this compound’s behavior in aqueous solutions?

- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water). Validate predictions with experimental data on solubility, pKa, and hydration entropy. Use QM/MM hybrid methods to study protonation states and hydrogen-bond networks .

Methodological Considerations

- Data Contradictions : Address inconsistencies by re-evaluating experimental conditions (e.g., purity of starting materials, instrument calibration) and applying sensitivity analyses .

- Literature Evaluation : Prioritize peer-reviewed journals indexed in PubMed or SciFinder. Cross-check synthesis protocols against authoritative databases (e.g., Reaxys) .

- Ethical Reporting : Disclose all conflicts of interest and cite primary sources for synthetic methods. Raw data should be archived in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.